3,4,6-tribromo-2H-indazole
Overview
Description
3,4,6-Tribromo-2H-indazole is a brominated derivative of indazole, a bicyclic heterocycle containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-tribromo-2H-indazole typically involves the bromination of 2H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in a solvent such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the 3, 4, and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethyl sulfoxide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido-indazoles, thio-indazoles, or amino-indazoles.
Coupling Products: Biaryl or heteroaryl compounds with extended conjugation.
Scientific Research Applications
Chemistry: 3,4,6-Tribromo-2H-indazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.
Biology and Medicine: The compound has been investigated for its biological activity, including potential anticancer, antimicrobial, and anti-inflammatory properties. Its brominated structure may enhance binding affinity to biological targets.
Industry: In materials science, this compound can be used in the synthesis of advanced materials, such as organic semiconductors and polymers with specific electronic properties.
Mechanism of Action
The exact mechanism of action of 3,4,6-tribromo-2H-indazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The bromine atoms can enhance the compound’s ability to form halogen bonds with biological targets, increasing its efficacy.
Comparison with Similar Compounds
2H-Indazole: The parent compound without bromination.
3,5-Dibromo-2H-indazole: A dibrominated derivative with bromine atoms at different positions.
4,6-Dibromo-2H-indazole: Another dibrominated derivative with bromine atoms at the 4 and 6 positions.
Uniqueness: 3,4,6-Tribromo-2H-indazole is unique due to its specific bromination pattern, which can influence its chemical reactivity and biological activity. The presence of three bromine atoms can significantly alter its electronic properties compared to its dibrominated or non-brominated counterparts.
Properties
IUPAC Name |
3,4,6-tribromo-2H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3N2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVZRERJULUODE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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